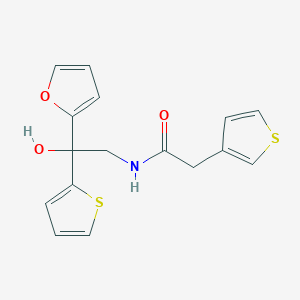![molecular formula C16H19NO3S B2394256 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide CAS No. 1023537-11-2](/img/structure/B2394256.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.268 Da . This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: 1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” include a density of 1.1±0.1 g/cm3, boiling point of 408.4±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 200.8±25.9 °C .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.
Mode of Action
This compound binds to the α7nAChR . The binding site is the same as that of bungarotoxin, a potent neurotoxin . This interaction leads to the activation of the receptor, which in turn triggers a series of biochemical reactions.
Biochemical Pathways
Upon activation of the α7nAChR, a cascade of biochemical reactions is initiated. These include the depolymerization of beta-amyloid , a protein that forms plaques in the brains of Alzheimer’s disease patients. This compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .
Pharmacokinetics
The compound’s ability to bind to α7nachr and its observed effects suggest that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The binding and activation of α7nAChR by this compound lead to several molecular and cellular effects. It has been shown to have neuroprotective effects, reducing the toxicity of nerve cells . Moreover, it can improve the learning ability and memory ability of experimental animals .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-9-21-15(11)16(18)17-8-6-12-4-5-13(19-2)14(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXQQFNMHIAIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

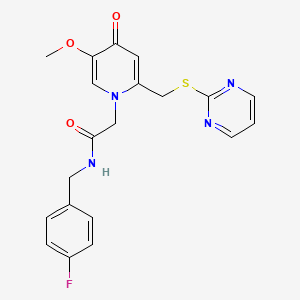

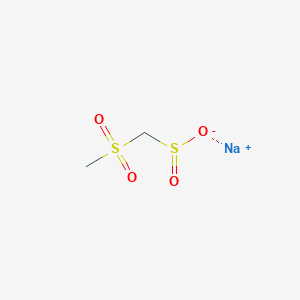
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
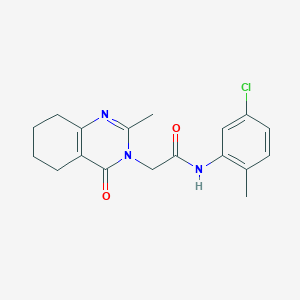
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)


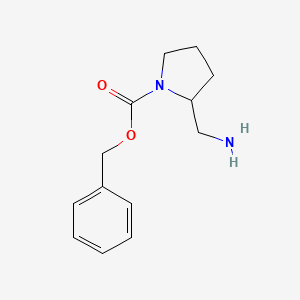
![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
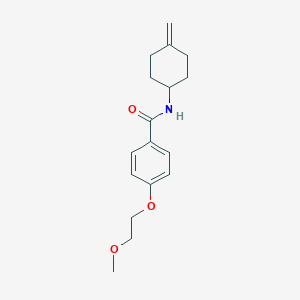
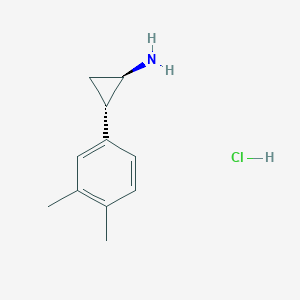
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
